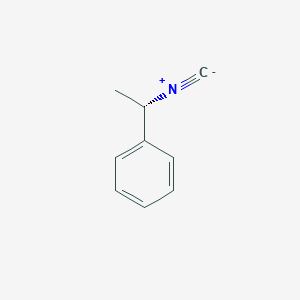
(S)-(-)-alpha-Methylbenzyl isocyanide
概要
説明
(S)-(-)-alpha-Methylbenzyl isocyanide is an organic compound characterized by the presence of an isocyanide functional groupThe isocyanide group is known for its unique reactivity and versatility in organic synthesis .
作用機序
Target of Action
The primary targets of (S)-(-)-alpha-Methylbenzyl isocyanide are essential metabolic enzymes involved in various biochemical processes . Isocyanides, including this compound, have been found to covalently modify these enzymes, particularly those involved in the fatty acid biosynthetic process and the hexosamine pathway .
Mode of Action
This compound interacts with its targets through a covalent binding mechanism . It binds to the active site cysteines of the targeted enzymes, leading to concentration-dependent labeling and functional inhibition . This interaction results in the destabilization and dysregulation of proteins related to the targeted pathways .
Biochemical Pathways
The action of this compound affects several biochemical pathways. The compound’s interaction with enzymes involved in the fatty acid biosynthetic process and the hexosamine pathway leads to significant changes in these pathways . The downstream effects include the destabilization and dysregulation of proteins related to these pathways .
Result of Action
The result of this compound’s action at the molecular and cellular level is the inhibition of essential metabolic enzymes . This inhibition leads to the destabilization and dysregulation of proteins related to the targeted pathways . The compound’s action can therefore significantly alter cellular metabolism and function.
準備方法
The synthesis of (S)-(-)-alpha-Methylbenzyl isocyanide typically involves the formylation of a primary amine followed by dehydration. One common method is the carbylamine reaction, which involves heating a mixture of a primary amine, chloroform, and an alcoholic solution of potassium hydroxide . This reaction proceeds via the formation of dichlorocarbene, which then reacts with the amine to form the isocyanide. Industrial production methods often employ similar routes but on a larger scale, with optimizations for yield and safety .
化学反応の分析
(S)-(-)-alpha-Methylbenzyl isocyanide undergoes a variety of chemical reactions due to its unique structure. Some of the common reactions include:
Hydrolysis: In the presence of aqueous acid, isocyanides hydrolyze to form the corresponding formamides.
Oxidation and Reduction: Isocyanides can undergo oxidation and reduction reactions, although these are less common compared to other reactions.
Substitution Reactions: Isocyanides can participate in nucleophilic substitution reactions, particularly with strong nucleophiles.
Cycloaddition Reactions: Isocyanides are known to undergo cycloaddition reactions, forming various heterocyclic compounds.
科学的研究の応用
(S)-(-)-alpha-Methylbenzyl isocyanide has a wide range of applications in scientific research:
類似化合物との比較
(S)-(-)-alpha-Methylbenzyl isocyanide can be compared to other isocyanides such as tert-butyl isocyanide, cyclohexyl isocyanide, and phenyl isocyanide . While all these compounds share the isocyanide functional group, they differ in their reactivity and applications due to the nature of the organic group attached to the isocyanide. This compound is unique in its stereochemistry, which can influence its reactivity and interactions in chiral environments.
特性
IUPAC Name |
[(1S)-1-isocyanoethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCAPMXVCPVFEH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450685 | |
| Record name | (S)-(-)-alpha-Methylbenzyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21872-32-2 | |
| Record name | (S)-(-)-alpha-Methylbenzyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-α-Methylbenzyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


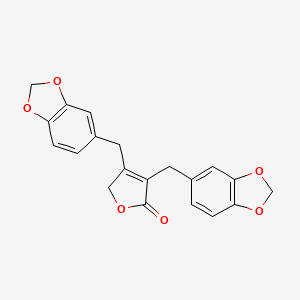


![(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1589588.png)

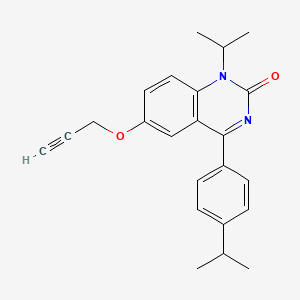
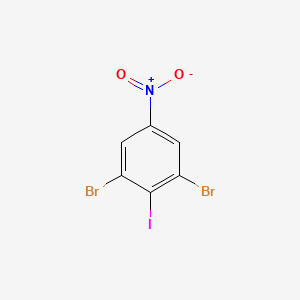
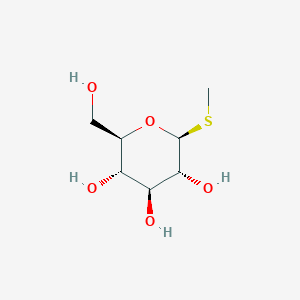

![(2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B1589599.png)

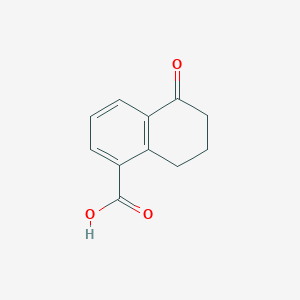
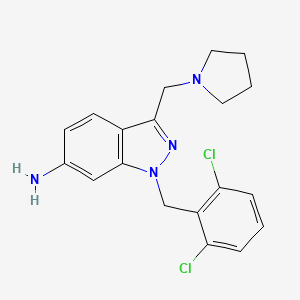
![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1589604.png)
